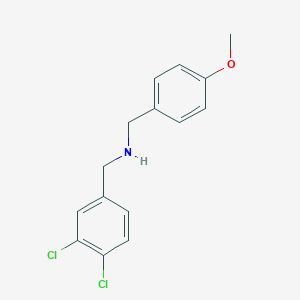SULFANYL]PROPYL})AMINE](/img/structure/B502422.png)
[(2-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is a complex organic compound featuring a methoxyphenyl group and a tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE typically involves multi-step organic reactions. One common method includes the formation of the methoxyphenyl group followed by the introduction of the tetrazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of nitro groups can produce corresponding amines.
Applications De Recherche Scientifique
(2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, while the tetrazole moiety can form stable complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE
- (2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE
Uniqueness
(2-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H19N5OS |
|---|---|
Poids moléculaire |
293.39g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C13H19N5OS/c1-18-13(15-16-17-18)20-9-5-8-14-10-11-6-3-4-7-12(11)19-2/h3-4,6-7,14H,5,8-10H2,1-2H3 |
Clé InChI |
UJEHTICHPZYQAA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OC |
SMILES canonique |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502339.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502343.png)
![1-{[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B502344.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B502345.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B502347.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502349.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B502350.png)
![2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502352.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502355.png)
![2-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502356.png)
![N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B502358.png)
![1-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502359.png)
![1-(4-{5-[(Tert-butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B502362.png)
